molecular formula C17H18N2O5 B2426268 2-(5-(2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)异恶唑-3-基)-1-吗啉代乙酮 CAS No. 1210972-08-9

2-(5-(2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)异恶唑-3-基)-1-吗啉代乙酮

货号: B2426268
CAS 编号: 1210972-08-9
分子量: 330.34
InChI 键: WODOMJWNPGDPHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethan

科学研究应用

有机合成

钯催化反应:该化合物的官能团允许多种合成转化。例如,使用相关底物已实现钯催化的不对称分子内芳基C–O键形成。 计算模型与实验结果相符,为对映选择性提供了见解 .

生物活性

新型衍生物:研究人员已合成该化合物的衍生物并评估了它们的生物活性。这些衍生物表现出不同的药理特性,包括抗菌、抗真菌和抗肿瘤作用。 体外和体内研究揭示了它们潜在的治疗应用 .

晶体学

结构洞察:相关化合物的晶体结构提供了关于其三维排列的有价值的信息。研究人员已经确定了包含相同二氢苯并[b][1,4]二氧杂环己烷支架的衍生物的晶体结构。 这些见解有助于理解它们与生物靶标的相互作用 .

计算化学

分子动力学模拟:包括分子动力学模拟在内的计算研究增强了我们对该化合物行为的理解。研究人员探索立体化学、异构体、杂化和轨道。 这些模拟为进一步研究和设计提供了宝贵的见解 .

生物活性

The compound 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone is a novel isoxazole derivative that has garnered attention due to its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone is C15H16N2O4C_{15}H_{16}N_{2}O_{4}, with a molecular weight of approximately 288.30 g/mol. The compound features a morpholino group attached to an isoxazole ring that is further substituted with a dihydrobenzo[b][1,4]dioxin moiety.

Anti-inflammatory Activity

Recent studies have indicated that isoxazole derivatives exhibit significant anti-inflammatory properties. The compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial mediators in the inflammatory process.

Table 1: Inhibition of COX Enzymes by Isoxazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)
C112.55.02.5
C210.03.03.33
Test Compound 15.0 4.0 3.75

The test compound demonstrated a notable selectivity towards COX-2 over COX-1, indicating its potential as a safer alternative for treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains using the disk diffusion method. The results indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing less effect on Gram-negative bacteria.

Table 2: Antimicrobial Activity of the Compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli8
Pseudomonas aeruginosa7

These findings suggest that the compound could be further explored as a potential antimicrobial agent .

The biological activity of isoxazole derivatives often involves interaction with specific enzyme targets or receptors. The anti-inflammatory effects are primarily attributed to the inhibition of COX enzymes, which play a significant role in prostaglandin synthesis. Additionally, molecular docking studies have shown that the compound can effectively bind to the active sites of these enzymes, stabilizing the complex and preventing substrate access .

Case Studies and Research Findings

A comprehensive study conducted by Micklewright et al. (2023) explored various isoxazole derivatives' pharmacokinetic profiles using computational models. The study highlighted that compounds similar to our test compound exhibited favorable absorption characteristics and low toxicity profiles according to SwissADME predictions .

Furthermore, another research effort focused on the synthesis and characterization of new isoxazole derivatives reported promising results in terms of their anti-inflammatory and analgesic activities in animal models . These studies underline the therapeutic potential of this class of compounds.

属性

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c20-17(19-3-5-21-6-4-19)11-13-10-15(24-18-13)12-1-2-14-16(9-12)23-8-7-22-14/h1-2,9-10H,3-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODOMJWNPGDPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。